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The landscape of cancer immunotherapy is continuously evolving, with next-generation

checkpoint inhibitors aiming to enhance the efficacy of established first-generation agents.

Ociperlimab, an investigational monoclonal antibody targeting the T-cell immunoreceptor with

Ig and ITIM domains (TIGIT), represents one such effort. This guide provides an objective

comparison of the performance of Ociperlimab, primarily in combination with PD-1 inhibitors,

against first-generation immunotherapies like PD-1/PD-L1 inhibitors, supported by available

clinical trial data and detailed experimental methodologies.

Mechanism of Action: A Dual Approach to
Reinvigorating Anti-Tumor Immunity
First-generation immunotherapies, such as pembrolizumab (Keytruda®) and nivolumab

(Opdivo®), function by blocking the interaction between the programmed cell death protein 1

(PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This blockade releases the "brakes" on

the immune system, allowing T-cells to recognize and attack cancer cells.

Ociperlimab introduces a second layer of immune checkpoint inhibition by targeting TIGIT.[1]

TIGIT is another inhibitory receptor expressed on T-cells and Natural Killer (NK) cells. By

binding to its ligands on tumor cells, TIGIT suppresses the activity of these immune cells.

Ociperlimab, by blocking the TIGIT pathway, is designed to further enhance the anti-tumor
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immune response, potentially leading to synergistic effects when combined with PD-1

inhibitors.[2][3]

Performance and Efficacy: A Look at the Clinical
Data
Direct head-to-head trials of Ociperlimab monotherapy against first-generation

immunotherapies are limited. The primary clinical development strategy for Ociperlimab has

been in combination with the anti-PD-1 antibody tislelizumab. Therefore, this comparison

focuses on the performance of the Ociperlimab-tislelizumab combination versus PD-1 inhibitor

monotherapy, which is the standard of care in many settings.

It is crucial to note that the Phase 3 AdvanTIG-302 trial, which was designed to compare

ociperlimab plus tislelizumab against pembrolizumab in first-line non-small cell lung cancer

(NSCLC), was discontinued due to futility as it was unlikely to meet its primary endpoint of

overall survival.[4][5] This outcome underscores the challenges in developing novel

immunotherapy combinations.

The following tables summarize key efficacy and safety data from clinical trials involving the

Ociperlimab-tislelizumab combination and first-generation immunotherapies in relevant patient

populations.

Table 1: Efficacy of Ociperlimab in Combination with Tislelizumab
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Clinical
Trial

Indication
Treatment
Arm

Overall
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

AdvanTIG-

105 (Dose-

Expansion

Cohort)

Treatment-

naïve,

metastatic,

PD-L1+

NSCLC

Ociperlimab +

Tislelizumab

53.8%

(unconfirmed)
5.4 months

Not

Evaluable

PD-L1 TC 1-

49%

44.0%

(unconfirmed)
5.2 months

Not

Evaluable

PD-L1 TC

≥50%

71.4%

(unconfirmed)
5.6 months

Not

Evaluable

AdvanTIG-

202

Previously

treated

recurrent or

metastatic

cervical

cancer

Ociperlimab +

Tislelizumab
23.2% 3.0 months 12.2 months

PD-L1+

subgroup
27.4% 4.1 months 16.4 months

Source: OncLive, 2022[6]; PubMed, 2025[7]

Table 2: Efficacy of First-Generation Immunotherapy (Pembrolizumab) in a Comparable

Indication
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Clinical
Trial

Indication
Treatment
Arm

Overall
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

5-Year
Overall
Survival
(OS) Rate

KEYNOTE-

042

Locally

advanced or

metastatic

NSCLC, PD-

L1 TPS ≥1%

Pembrolizum

ab

27% (TPS

≥1%), 39%

(TPS ≥50%)

5.4 months

(TPS ≥1%),

7.1 months

(TPS ≥50%)

16.6% (TPS

≥1%), 21.9%

(TPS ≥50%)

Source: Journal of Clinical Oncology, 2022[8]

Table 3: Safety Profile of Ociperlimab in Combination with Tislelizumab (AdvanTIG-105)

Adverse Event (AE) Category Percentage of Patients

Any Treatment-Emergent AE (TEAE) 95.0%

Grade ≥3 TEAEs 27.5%

Any Treatment-Related AE (TRAE) 77.5%

Grade ≥3 TRAEs 10.0%

Serious TEAEs 25.0%

Serious TRAEs 10.0%

Source: OncLive, 2022[6]

Table 4: Safety Profile of Pembrolizumab Monotherapy (Representative Data)
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Adverse Event (AE) Category Percentage of Patients

Immune-Mediated Pneumonitis 3.4% (Grade 3-4: 1.3%)

Immune-Mediated Colitis 1.7% (Grade 3-4: 0.7%)

Immune-Mediated Hepatitis 0.7% (Grade 3-4: 0.5%)

Immune-Mediated Endocrinopathies

(Hypophysitis, Thyroid disorders, Type 1

Diabetes)

Varies by condition

Immune-Mediated Nephritis 0.3% (Grade 3-4: 0.1%)

Severe Skin Reactions 1.5% (Grade 3-4: 0.2%)

Source: KEYTRUDA® (pembrolizumab) Prescribing Information[9]

Experimental Protocols
AdvanTIG-105: A Phase 1 Dose-Escalation and
Expansion Study

Objective: To assess the safety, tolerability, and preliminary anti-tumor activity of ociperlimab

in combination with tislelizumab in patients with advanced solid tumors.[10][11][12]

Methodology: The study consisted of a dose-escalation phase to determine the

recommended Phase 2 dose (RP2D), followed by a dose-expansion phase in specific tumor

types.[11][12] Patients received ociperlimab intravenously at escalating doses in combination

with a fixed dose of tislelizumab (200 mg) every three weeks.[10][11]

Key Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints

included Overall Response Rate (ORR), Duration of Response (DoR), and Disease Control

Rate (DCR).[10]

KEYNOTE-042: A Phase 3 Study of Pembrolizumab in
NSCLC
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Objective: To evaluate the efficacy and safety of pembrolizumab monotherapy compared

with platinum-based chemotherapy as first-line treatment for patients with locally advanced

or metastatic non-small cell lung cancer (NSCLC) with a PD-L1 tumor proportion score (TPS)

of 1% or more.

Methodology: This was a randomized, open-label, phase 3 trial. Patients were randomized to

receive either pembrolizumab (200 mg every 3 weeks for up to 35 cycles) or the

investigator's choice of platinum-based chemotherapy for 4 to 6 cycles.

Key Endpoints: The primary endpoint was overall survival (OS) in patients with a PD-L1 TPS

of 50% or more, 20% or more, and 1% or more. Secondary endpoints included progression-

free survival (PFS) and objective response rate (ORR).[8]
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Signaling Pathways of Ociperlimab and First-Generation Immunotherapies
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Caption: Signaling pathways of Ociperlimab and first-generation immunotherapies.

Experimental Workflow for a Combination
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Conceptual Workflow of a Combination Immunotherapy Clinical Trial
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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